molecular formula C8H5F3O B6164942 4-(difluoromethyl)-2-fluorobenzaldehyde CAS No. 875222-54-1

4-(difluoromethyl)-2-fluorobenzaldehyde

Cat. No.: B6164942
CAS No.: 875222-54-1
M. Wt: 174.1
InChI Key:
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Description

4-(Difluoromethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2-fluorobenzaldehyde using difluoromethylating agents such as ClCF2H in the presence of a base like KOH in a solvent such as MeCN . The reaction conditions often require careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 4-(difluoromethyl)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of novel difluoromethylating reagents that are more environmentally benign and cost-effective is an area of active research .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 4-(Difluoromethyl)-2-fluorobenzoic acid.

    Reduction: 4-(Difluoromethyl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-2-fluorobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-2-fluorobenzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    2,4-Difluorobenzaldehyde: Lacks the difluoromethyl group but has two fluorine atoms on the benzaldehyde ring.

    4-(Difluoromethyl)benzaldehyde: Similar structure but without the additional fluorine atom on the benzaldehyde ring.

Uniqueness

4-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

875222-54-1

Molecular Formula

C8H5F3O

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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